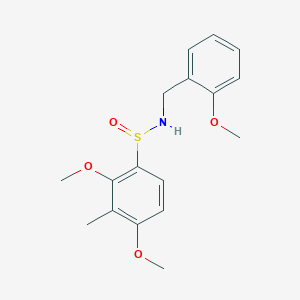

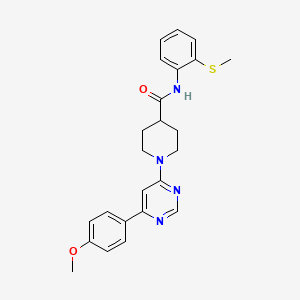

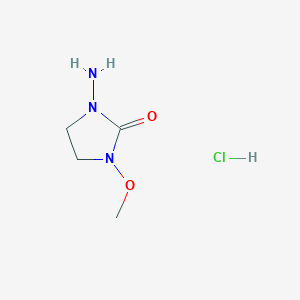

2,4-dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-(2-methoxybenzyl)-3-methylbenzenesulfinamide (DMMBMS) is an organic compound with a complex chemical structure. It is a derivative of benzenesulfinamide, a type of sulfonamide, which is an important class of organic compounds. DMMBMS has been studied extensively due to its wide range of applications in scientific research.

Scientific Research Applications

Photodynamic Therapy Applications

One significant application involves the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Hydrogen Bonding and Thermochemistry

Research on methoxyphenols and dimethoxybenzenes provides insights into their ability to form strong inter- and intramolecular hydrogen bonds, which are vital for understanding the structural and thermochemical properties of antioxidants and biologically active molecules. These studies contribute to resolving uncertainties in thermochemical data and understanding the relationships between structure and properties (Varfolomeev et al., 2010).

Organic Synthesis

In organic synthesis, derivatives of dimethoxybenzene serve as starting materials for various transformations, such as the regioselective reductive electrophilic substitution to synthesize 1-oxy-2,3-dicarbobenzenes, demonstrating the versatility of these compounds in synthetic organic chemistry (Azzena, Melloni, & Pisano, 1993).

Nanomaterial Synthesis

Another application is in the synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes through thermal decomposition. These materials are considered for their metal-responsive properties and potential use in various technological applications (Veranitisagul et al., 2011).

properties

IUPAC Name |

2,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-3-methylbenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-12-14(20-2)9-10-16(17(12)22-4)23(19)18-11-13-7-5-6-8-15(13)21-3/h5-10,18H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSWJEFXIYXXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

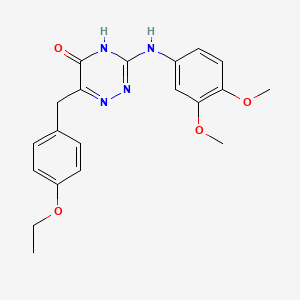

![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)

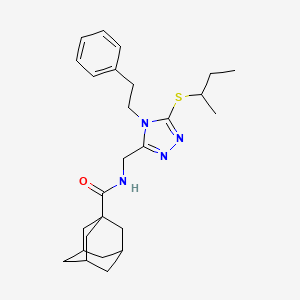

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2967915.png)

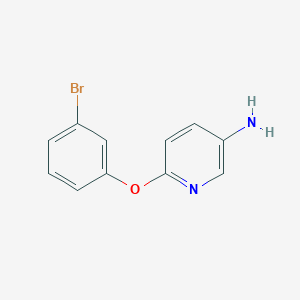

![(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2967919.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate](/img/structure/B2967923.png)

![3-tert-Butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate](/img/structure/B2967925.png)